molecular formula C10H14O7 B12585542 1,3,7-Heptanetricarboxylic acid, 5-oxo- CAS No. 263393-85-7

1,3,7-Heptanetricarboxylic acid, 5-oxo-

Cat. No.: B12585542
CAS No.: 263393-85-7
M. Wt: 246.21 g/mol
InChI Key: NDCLEZFANCSZHL-UHFFFAOYSA-N
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Description

1,3,7-Heptanetricarboxylic acid, 5-oxo- is an organic compound with the molecular formula C10H14O7 It is a tricarboxylic acid derivative, characterized by the presence of three carboxyl groups and a ketone group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Heptanetricarboxylic acid, 5-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of heptane derivatives followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the tricarboxylic acid structure.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Heptanetricarboxylic acid, 5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Acid chlorides or anhydrides are used in the presence of catalysts to facilitate substitution reactions.

Major Products

    Oxidation: Higher oxidation state derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

1,3,7-Heptanetricarboxylic acid, 5-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7-Heptanetricarboxylic acid, 5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Heptanetricarboxylic acid: Lacks the ketone group at the fifth position.

    2,4,6-Heptanetricarboxylic acid: Differently substituted tricarboxylic acid.

    1,1,7-Heptanetricarboxylic acid: Another isomer with different substitution patterns.

Uniqueness

1,3,7-Heptanetricarboxylic acid, 5-oxo- is unique due to the presence of the ketone group at the fifth position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

263393-85-7

Molecular Formula

C10H14O7

Molecular Weight

246.21 g/mol

IUPAC Name

5-oxoheptane-1,3,7-tricarboxylic acid

InChI

InChI=1S/C10H14O7/c11-7(2-4-9(14)15)5-6(10(16)17)1-3-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

NDCLEZFANCSZHL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CC(=O)CCC(=O)O)C(=O)O

Origin of Product

United States

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